Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate
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Overview
Description
Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate is a chemical compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate typically involves the condensation of quinoxaline-2-carbaldehyde with ethyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of quinoxaline-2-methylamine derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes involved in DNA replication, leading to anticancer effects. Additionally, it can interact with microbial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Ethyl 4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoate can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antibiotic with antitumor properties.
Levomycin: An antibiotic used to treat bacterial infections.
Carbadox: An antibiotic used in animal feed to promote growth.
The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various fields.
Properties
CAS No. |
62294-77-3 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
ethyl 4-(quinoxalin-2-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-18(22)13-7-9-14(10-8-13)19-11-15-12-20-16-5-3-4-6-17(16)21-15/h3-12H,2H2,1H3 |
InChI Key |
YXMFDDVNIQCKIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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